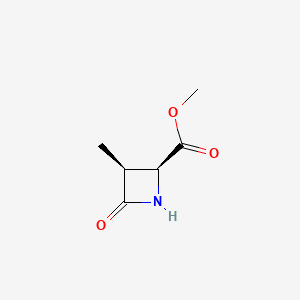
methyl (2S,3S)-3-methyl-4-oxoazetidine-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl (2S,3S)-3-methyl-4-oxoazetidine-2-carboxylate is a chiral compound with significant importance in organic chemistry. It is a derivative of azetidine, a four-membered nitrogen-containing heterocycle. The compound’s unique structure, featuring a methyl group and a carboxylate ester, makes it a valuable intermediate in various chemical syntheses.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of methyl (2S,3S)-3-methyl-4-oxoazetidine-2-carboxylate typically involves the cyclization of suitable precursors. One common method involves the use of carbonyl reductase from Lactobacillus fermentum to catalyze the asymmetric reduction of 2-chloro-β-ketoesters . This method is environmentally friendly and suitable for industrial-scale production due to its high yield and stereoselectivity.
Industrial Production Methods
Industrial production of this compound often employs flow microreactor systems, which allow for efficient and sustainable synthesis. These systems enable the direct introduction of functional groups into organic compounds, making the process more versatile and scalable .
Analyse Des Réactions Chimiques
Types of Reactions
Methyl (2S,3S)-3-methyl-4-oxoazetidine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield alcohol derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields oxo derivatives, while reduction produces alcohol derivatives.
Applications De Recherche Scientifique
Methyl (2S,3S)-3-methyl-4-oxoazetidine-2-carboxylate has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing complex organic molecules.
Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It is a precursor in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry: The compound is utilized in the production of specialty chemicals and materials .
Mécanisme D'action
The mechanism by which methyl (2S,3S)-3-methyl-4-oxoazetidine-2-carboxylate exerts its effects involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of enzymes, depending on its structure and functional groups. It often participates in biochemical pathways by forming covalent bonds with target molecules, thereby altering their activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl (2S,3S)-2-(3,4-dimethoxyphenyl)-4-((E)-3-ethoxy-3-oxoprop-1-en-1-yl)-7-methoxy-2,3-dihydrobenzofuran-3-carboxylate
- (2S,3S)-2-(4-isopropylbenzyl)-2-methyl-4-nitro-3-phenylbutanal
Uniqueness
Methyl (2S,3S)-3-methyl-4-oxoazetidine-2-carboxylate is unique due to its specific stereochemistry and functional groups, which confer distinct reactivity and biological activity. Compared to similar compounds, it offers unique advantages in terms of selectivity and efficiency in chemical reactions.
Propriétés
Formule moléculaire |
C6H9NO3 |
|---|---|
Poids moléculaire |
143.14 g/mol |
Nom IUPAC |
methyl (2S,3S)-3-methyl-4-oxoazetidine-2-carboxylate |
InChI |
InChI=1S/C6H9NO3/c1-3-4(6(9)10-2)7-5(3)8/h3-4H,1-2H3,(H,7,8)/t3-,4-/m0/s1 |
Clé InChI |
AXVUWGFDZVMNDE-IMJSIDKUSA-N |
SMILES isomérique |
C[C@H]1[C@H](NC1=O)C(=O)OC |
SMILES canonique |
CC1C(NC1=O)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



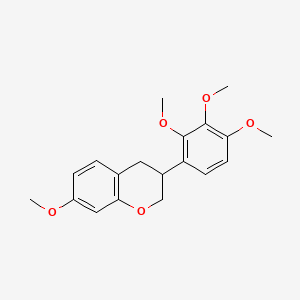

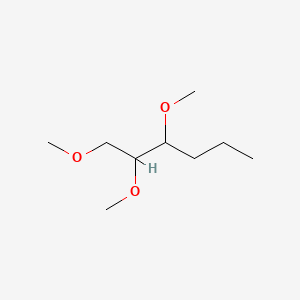
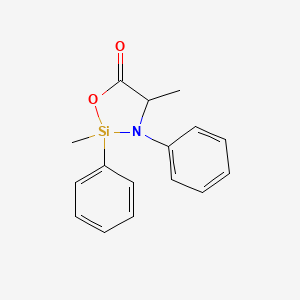
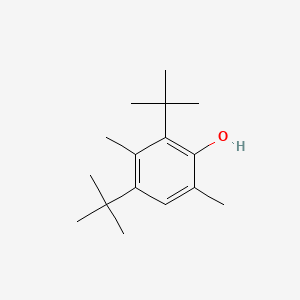
![Aniline, N-(3',3'-diphenylspiro[fluorene-9,2'-oxetan]-4'-ylidene)-](/img/structure/B13811640.png)
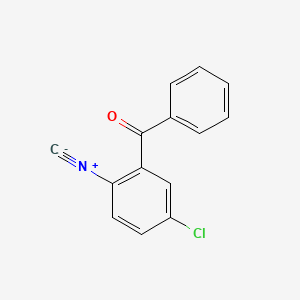
![2-[(4-Hexoxybenzoyl)carbamothioylamino]-3,5-diiodobenzoic acid](/img/structure/B13811662.png)

![2-(9-Methyl-3,9-diazabicyclo[3.3.1]nonan-3-yl)ethanamine](/img/structure/B13811668.png)

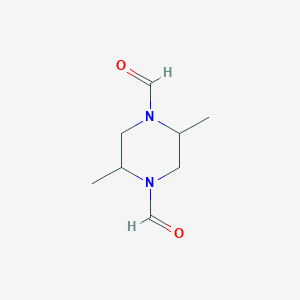
![Thieno[3,4-e][1,3]benzothiazole](/img/structure/B13811694.png)
